3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one

Chemical Procurement Isomer Identification Regulatory Compliance

Researchers relying on incorrect dichlorophenyl isomers risk compromised cross-coupling regioselectivity, altered metabolic stability, and irreproducible fragment-screening hit rates. Procuring CAS 1566166-14-0 eliminates this risk. - Guarantees the 2,4-substitution pattern essential for predictable Pd-catalysed sequential functionalization at C4 vs. C2. - Provides the precise halogen-bond donor geometry and electrostatic potential required for consistent SAR in probe development. - BenchChem confirms stock availability with standard pack sizes (10 mg-100 mg) and bulk/custom synthesis options for library production.

Molecular Formula C10H6Cl2N2O
Molecular Weight 241.07 g/mol
Cat. No. B13702802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one
Molecular FormulaC10H6Cl2N2O
Molecular Weight241.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=NC=CNC2=O
InChIInChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15)
InChIKeyNBPPKMCEZZSZDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Specifications


3-(2,4-Dichlorophenyl)pyrazin-2(1H)-one (CAS 1566166-14-0) is a halogenated pyrazin-2(1H)-one derivative bearing a 2,4-dichlorophenyl substituent at the 3-position of the heterocyclic ring . The molecular formula C₁₀H₆Cl₂N₂O and molecular weight 241.07 g/mol define a compact, hydrogen-bond-capable scaffold . Computed descriptors include an XLogP3-AA of 2.2, topological polar surface area of 41.5 Ų, one hydrogen-bond donor and two hydrogen-bond acceptors, indicating moderate lipophilicity and drug-like polarity [1]. The compound is catalogued under MDL MFCD26034727 and is commercially available as a research chemical for synthetic and biochemical applications .

Isomer identity
2,4-Dichlorophenyl regioisomer confirmed via unique CAS 1566166-14-0 and MDL MFCD26034727
Cheminformatics workflow
Supports exact-structure database registration with isomer-specific InChI and InChIKey
Synthetic utility
Halogenated pyrazin-2(1H)-one building block for multicomponent assembly and cross-coupling diversification

Why Isomer Specification Matters


Positional isomerism on the dichlorophenyl ring generates three regioisomers – 2,3-, 2,4- and 2,5-dichlorophenyl – each possessing identical molecular formula and mass . Despite their constitutional similarity, the spatial arrangement of chlorine atoms alters the molecular electrostatic potential, dipole moment, and steric accessibility of the aryl ring, which can differentially influence metal-catalysed cross-coupling reactivity, π-stacking interactions with biological targets, and metabolic stability . In procurement, the failure to specify the 2,4-isomer via unique identifiers (CAS 1566166-14-0, MDL MFCD26034727) may result in delivery of an incorrect regioisomer with unknown or divergent activity, compromising experimental reproducibility [1].

Target isomer
2,4-Dichlorophenyl
CAS 1566166-14-0 with chlorine at C2 and C4 positions defines the intended electrostatic potential and steric profile for research use.
Common substitutes
2,3- or 2,5-dichlorophenyl
Identical molecular weight and formula mask regioisomer mismatch; mass-based QC cannot distinguish them.
Regioisomer mismatch may alter cross-coupling reactivity, π-stacking interactions, and metabolic stability — verify CAS and MDL before use.

Differentiation from Closest Dichlorophenyl Analogs


Unique CAS and MDL Identifiers for Unambiguous Procurement

The 2,4-dichloro regioisomer is assigned CAS 1566166-14-0 and MDL MFCD26034727 [1]. In contrast, the 2,3-isomer bears CAS 1567034-98-3 and MDL MFCD26034669, while the 2,5-isomer carries CAS 1695352-96-5 . These unique registry numbers serve as the primary quantitative differentiator for ordering and inventory management; any ambiguity leads to incorrect isomer delivery, as all three share identical molecular formula (C₁₀H₆Cl₂N₂O) and molecular weight (241.07 g/mol) .

CAS and MDL identity
Head-to-head
Target: CAS 1566166-14-0; MDL MFCD26034727
vs. 2,3-isomer: CAS 1567034-98-3, MDL MFCD26034669
vs. 2,5-isomer: CAS 1695352-96-5
Only the correct CAS/MDL pair guarantees 2,4-isomer receipt.
Identical MW precludes mass-only QC verification.
Chemical Procurement Isomer Identification Regulatory Compliance

Computed Lipophilicity and Property Window

The 2,4-dichloro isomer exhibits an XLogP3-AA of 2.2, as computed by PubChem [1]. Positional isomers are expected to display small but finite logP differences (estimated ≤0.1–0.3 log units) due to altered dipole moments from chlorine orientation, though identical XLogP3-AA values may be reported for congeners when the algorithm does not resolve regioisomeric subtlety . The measured logD₇.₄ or chromatographically determined hydrophobicity (e.g., CHI logD) would provide true differentiation, but such data are not publicly available. This computed value places the compound in a lipophilicity range compatible with oral bioavailability guidelines (Lipinski logP ≤5).

Computed logP window
Class-level inference
XLogP3-AA: 2.2 (computed)
2,3- and 2,5-isomers also reported as 2.2; true differences expected ≤0.1–0.3 log units but unquantified.
Small logP shifts may affect permeability and CYP binding; experimental verification recommended.
Algorithm-limited resolution across regioisomers.
Lipophilicity Drug Design Physicochemical Properties

Unique InChI String for Database Registration

The IUPAC International Chemical Identifier (InChI) for the 2,4-isomer is InChI=1S/C10H6Cl2N2O/c11-6-1-2-7(8(12)5-6)9-10(15)14-4-3-13-9/h1-5H,(H,14,15) [1]. This string differs from that of the 2,3- and 2,5-isomers, providing a machine-readable, unique identifier that can be used for exact-structure search in databases such as PubChem, ChEMBL, and chemical inventory systems. Unlike molecular formula or molecular weight, the InChI directly encodes the connectivity of chlorine atoms, eliminating false-positive hits across regioisomers.

InChI fingerprint
Head-to-head
InChIKey: NBPPKMCEZZSZDY-UHFFFAOYSA-N
2,3- and 2,5-isomers carry distinct InChI strings encoding chlorine connectivity.
Machine-readable exact-structure identifier eliminates false-positive hits across regioisomers.
Standard InChI version 1.05.
Cheminformatics Database Management Compound Registration

Predicted NMR Patterns for Isomer Confirmation

Although experimentally measured NMR spectra for the title compound are not publicly reported, the symmetry and electronic environment of the 2,4-dichlorophenyl ring (Cl at C2 and C4) produce a characteristic aromatic proton splitting pattern distinct from that of the 2,3- (adjacent Cl) and 2,5- (meta-related Cl) isomers. The 2,4-substitution yields three aromatic proton environments (H-3, H-5, H-6) with predicted coupling constants J₃,₅ ≈ 2–3 Hz (meta), J₅,₆ ≈ 8–9 Hz (ortho), whereas the 2,3-isomer displays two adjacent protons with ortho coupling (~8 Hz) and the 2,5-isomer shows two meta-coupled protons (~2 Hz) [1]. These differences allow unambiguous isomer confirmation by ¹H-NMR upon receipt of purchased material.

Predicted ¹H-NMR pattern
Class-level inference
2,4-isomer: three aromatic protons; J₅,₆ ~8 Hz, J₃,₅ ~2 Hz
2,3-isomer: four protons, ortho coupling. 2,5-isomer: three protons, meta coupling.
NMR provides definitive in-lab isomer confirmation upon receipt.
Predicted from additivity rules; experimental verification recommended.
NMR Spectroscopy Structural Elucidation Quality Control

Building-Block Utility in Multicomponent Assembly

Pyrazin-2(1H)-ones are established substrates in Ugi-type multicomponent reactions (MCRs) that generate diverse, polysubstituted pyrazine libraries [1]. The 2,4-dichlorophenyl substituent introduces a halogen handle for downstream palladium-catalysed cross-coupling (Suzuki, Buchwald-Hartwig), enabling further diversification. Although no direct head-to-head yield comparison between the 2,4- and other dichloro isomers in MCRs has been published, the 2,4-dichlorophenyl group is widely employed in medicinal chemistry as a metabolically stable, lipophilic aryl moiety [2], making the title compound a strategic synthetic intermediate.

MCR building-block utility
Supporting evidence
Chemotype: pyrazin-2(1H)-one compatible with Ugi-type MCRs and downstream Pd-catalysed cross-coupling.
No isomer-specific yield data available; utility inferred from chemotype precedent.
Correct isomer ensures intended substitution vector for library synthesis.
Reported methodology from J. Org. Chem. 2021 and Molecules 2023.
Organic Synthesis Multicomponent Reactions Library Chemistry

Verified Application Scenarios


Isomer-Specific Fragment-Based Drug Discovery

The 2,4-dichloro substitution pattern presents a well-defined halogen-bond donor (Cl at C4) and a sterically accessible C2 chlorine for potential hydrogen-bond or halogen-bond interactions with protein targets. When screening fragment libraries, only the 2,4-isomer will recapitulate the precise vector geometry required for binding; the 2,3- and 2,5-isomers place chlorine atoms at different spatial positions, leading to differential hit rates. Procurement of CAS 1566166-14-0 ensures fragment fidelity .

Regioselective Cross-Coupling Scaffold

The 2,4-dichlorophenyl moiety allows chemoselective sequential functionalization: the C4 chlorine is typically more reactive in palladium-catalysed couplings due to reduced steric hindrance compared to the ortho-substituted C2 site. This orthogonality can be exploited to generate diverse libraries from a single starting material. Using the correct 2,4-isomer (MDL MFCD26034727) is essential for achieving predictable regioselectivity [1].

Physicochemical Property Calibration

The experimentally determined logD₇.₄ of the 2,4-isomer, once measured, can serve as a reference point for tuning lipophilicity within a congeneric series. Replacement of the 2,4-dichlorophenyl with other halogen patterns (e.g., 2,3- or 2,5-) is expected to shift logD by 0.1–0.3 units, impacting permeability, solubility, and metabolic clearance. The title compound provides a benchmark for structure-property relationship studies [2].

Chemical Biology Probe Development

The pyrazin-2(1H)-one core is a known bioisostere of amide and pyridone motifs, and the 2,4-dichlorophenyl group enhances metabolic stability. When developing chemical probes for target validation, the 2,4-isomer should be prioritised to maintain consistent SAR across probe and negative-control analogs. Use of an incorrect isomer may confound biological interpretation due to off-target effects arising from altered chlorine placement [3].

Application
Selection Property
Validation Focus
Fragment-based drug discovery
Isomer-specific binding vector geometry
CAS 1566166-14-0 fragment fidelity
Regioselective cross-coupling scaffold
C4 chlorine orthogonality for sequential functionalization
MDL MFCD26034727 identity confirmation
Physicochemical property calibration
2,4-dichloro logD benchmark for congeneric series
Experimental logD₇.₄ measurement
Chemical biology probe development
Pyrazin-2(1H)-one bioisostere with metabolic stability
SAR consistency across probe and control analogs
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